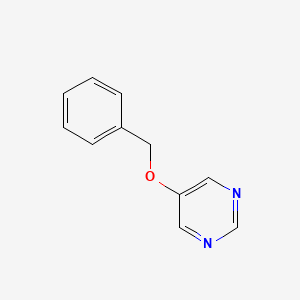
5-(Benzyloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)pyrimidine: is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a benzyloxy group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The benzyloxy group enhances the compound’s lipophilicity and can influence its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)pyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with benzyl alcohol in the presence of a base such as cesium carbonate in a solvent mixture of acetonitrile and dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyloxy group replaces the halogen atom on the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(Benzyloxy)pyrimidine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding benzoic acid derivatives.
Reduction: Reduction of the pyrimidine ring can be achieved using hydrogenation catalysts such as palladium on carbon, leading to partially or fully reduced pyrimidine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides with cesium carbonate or sodium hydride as bases.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Benzyloxy)pyrimidine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors, particularly in the context of nucleotide metabolism and DNA synthesis.
Medicine: The compound and its derivatives have shown promise in medicinal chemistry as potential anticancer, antiviral, and anti-inflammatory agents. They are investigated for their ability to interact with specific biological targets and pathways.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable for various applications.
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, in anticancer research, these compounds may inhibit kinases involved in cell proliferation. The benzyloxy group can enhance binding affinity to the target enzyme or receptor, thereby increasing the compound’s potency.
Vergleich Mit ähnlichen Verbindungen
- 2-(Benzyloxy)pyrimidine
- 4-(Benzyloxy)pyrimidine
- 5-(Methoxy)pyrimidine
Comparison: 5-(Benzyloxy)pyrimidine is unique due to the position of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. Compared to 2-(Benzyloxy)pyrimidine and 4-(Benzyloxy)pyrimidine, the 5-position substitution may result in different steric and electronic effects, leading to variations in how the compound interacts with biological targets. The methoxy group in 5-(Methoxy)pyrimidine is less bulky than the benzyloxy group, which can affect the compound’s lipophilicity and overall activity.
Eigenschaften
IUPAC Name |
5-phenylmethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-4-10(5-3-1)8-14-11-6-12-9-13-7-11/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQIMSBNQMJDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2436839.png)



![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2436846.png)

![1'-(2,2-Diphenylacetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2436849.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2436855.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetamide](/img/structure/B2436856.png)
![N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide](/img/structure/B2436857.png)

